

A Comparative Toxicological Assessment of Benzyl Octyl Adipate and Its Alternatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl octyl adipate*

Cat. No.: *B044164*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological assessment of **Benzyl octyl adipate** (BOA) and its common alternatives: Di(2-ethylhexyl) adipate (DEHA), Acetyl tributyl citrate (ATBC), and Diisononyl adipate (DINA). The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of these plasticizers. A significant data gap exists for the comprehensive toxicological profile of **Benzyl octyl adipate**, necessitating a cautious approach and consideration of data from structurally related compounds.

Comparative Toxicological Data

The following table summarizes the available quantitative toxicological data for **Benzyl octyl adipate** and its alternatives. It is important to note the limited availability of direct experimental data for **Benzyl octyl adipate**.

Toxicological Endpoint	Benzyl octyl adipate (BOA)	Di(2-ethylhexyl) adipate (DEHA)	Acetyl tributyl citrate (ATBC)	Diisonyl adipate (DINA)
Acute Oral Toxicity (LD50)	No data available. [1]	Rat: >9,770 mg/kg bw	Rat: >31,500 mg/kg bw [2]	Rat: >10,000 mg/kg bw [3]
Genotoxicity	<p>No direct data available. Benzyl acetate, a structurally related compound, has shown mixed results in genotoxicity assays, with some studies indicating potential for DNA damage at high concentrations.</p> <p>[1][4][5][6]</p>	Negative in Ames test and in vivo micronucleus assay.	Negative in Ames test and in vitro chromosomal aberration assay. [7]	Negative in bacterial and mammalian cell gene mutation assays and for clastogenicity in mammalian cells. [3]
Carcinogenicity	No data available. [1]	<p>Evidence of carcinogenicity in female B6C3F1 mice (hepatocellular carcinomas). Considered not carcinogenic for F344 rats.[8][9]</p>	No evidence of carcinogenicity in a combined chronic toxicity/carcinogenicity study in Wistar rats at doses up to 1000 mg/kg-day.	Not tested for carcinogenicity. [3]
Reproductive & Developmental Toxicity	No data available. [1]	NOAEL for developmental toxicity in rats is 200 mg/kg	NOAEL for reproductive toxicity in a two-generation rat	Not tested for reproductive or developmental toxicity. [3]

		<p>bw/day.[10] At higher doses, prolonged gestation and increased postnatal death were observed.</p>		<p>study was 1000 mg/kg/day.[11]</p>
Endocrine Disruption Potential	No data available.	<p>Can activate peroxisome proliferator-activated receptor-alpha (PPARα).[12]</p>	<p>Demonstrates anti-estrogenic and anti-androgenic activity in vitro. [13] Can induce cytochrome P450 3A4, an enzyme involved in steroid hormone metabolism, through activation of the steroid and xenobiotic receptor (SXR). [14]</p>	<p>No specific data on endocrine disruption pathways found.</p>

Experimental Protocols

The toxicological data presented in this guide are primarily based on studies following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological assessments.

Acute Oral Toxicity Testing (Following OECD Guideline 420, 423, or 425)

Acute oral toxicity is typically determined using one of three OECD guidelines. The general principle involves the administration of the test substance to a group of experimental animals (usually rats) at one or more dose levels.

- Test Animals: Young, healthy adult rodents (rats are preferred) of a single sex (usually females) are used.[2][15]
- Dosing: The test substance is administered orally via gavage in a single dose or in smaller fractions over a period not exceeding 24 hours.[15] Animals are fasted before dosing.[15]
- Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[15]
- Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.[2]

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance.[10]

- Test System: Strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine) are used.[10]
- Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, typically derived from rat liver).[10][16] The mixture is plated on a minimal agar medium lacking the required amino acid.[10]
- Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated back to being able to synthesize the essential amino acid) compared to the negative control.[5][16]

In Vitro Mammalian Chromosomal Aberration Test (Following OECD Guideline 473)

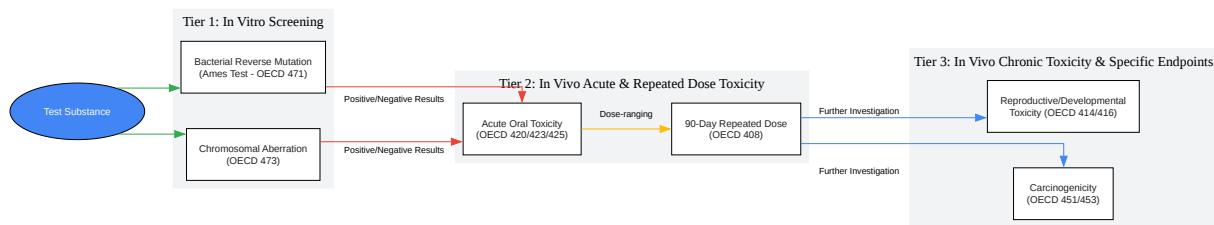
This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

- Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes, are used.[\[17\]](#)[\[20\]](#)[\[21\]](#)
- Procedure: Cell cultures are exposed to the test substance at a minimum of three concentrations, both with and without a metabolic activation system.[\[18\]](#)[\[21\]](#) The cells are then treated with a substance to arrest them in metaphase.[\[18\]](#)[\[20\]](#)
- Endpoint: Metaphase cells are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges). A substance is considered positive if it induces a statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations. [\[17\]](#)[\[22\]](#)

Reproductive and Developmental Toxicity Studies (Following OECD Guidelines 414, 416, or 443)

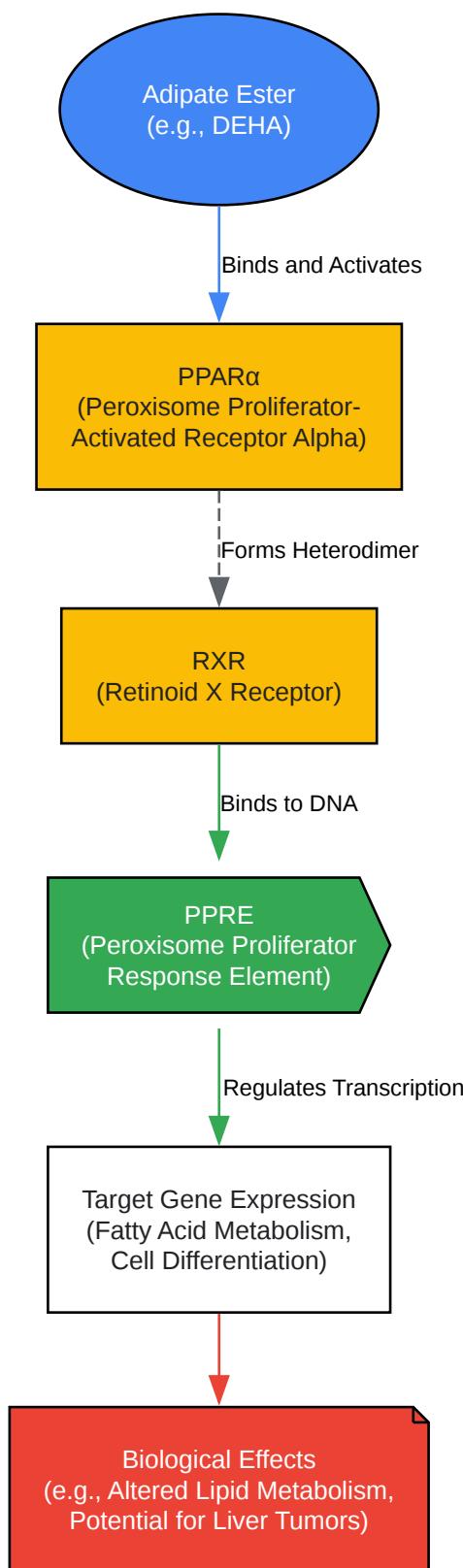
These studies evaluate the potential of a substance to interfere with reproduction and normal development.

- Two-Generation Reproduction Toxicity Study (OECD 416): The test substance is administered to male and female animals (usually rats) for a period before mating, during mating, gestation, and lactation.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#) The F1 offspring are also exposed and subsequently mated to produce an F2 generation.[\[23\]](#)[\[24\]](#)[\[26\]](#) Endpoints include effects on fertility, gestation, parturition, and offspring viability and development.[\[23\]](#)[\[24\]](#)[\[26\]](#)
- Prenatal Developmental Toxicity Study (OECD 414): Pregnant animals (usually rats or rabbits) are exposed to the test substance during the period of organogenesis.[\[15\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#) Dams and fetuses are examined for adverse effects, including maternal toxicity, fetal death, and structural abnormalities.[\[15\]](#)[\[27\]](#)[\[29\]](#)

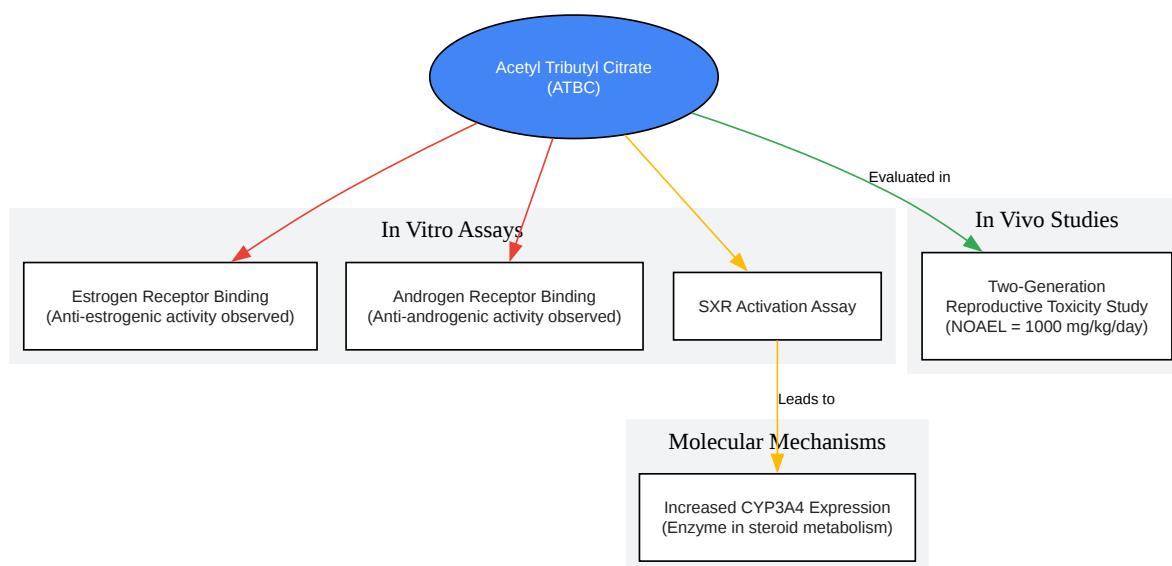

Carcinogenicity Studies (Following OECD Guideline 451 or 453)

These long-term studies are designed to assess the carcinogenic potential of a substance.[2][3][11][23][31]

- Test Animals: Typically conducted in two rodent species (rats and mice).[2][3]
- Dosing: The test substance is administered daily to animals for the majority of their lifespan (e.g., 24 months for rats).[3][11] At least three dose levels are used, along with a control group.[3][11]
- Endpoint: Animals are monitored for the development of tumors. A comprehensive histopathological examination of all organs and tissues is performed to identify neoplastic lesions.[3][11]


Visualizations

The following diagrams illustrate key concepts and workflows related to the toxicological assessment of these compounds.


[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for toxicological assessment.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of PPAR α activation by adipate esters.

[Click to download full resolution via product page](#)

Caption: Assessment workflow for the endocrine disruption potential of ATBC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. Carcinogenicity OECD 453 - Toxicology IND Services [toxicology-ind.com]

- 4. [fragrancematerialsafetyresource.elsevier.com](#) [fragrancematerialsafetyresource.elsevier.com]
- 5. [Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf](#) [ncbi.nlm.nih.gov]
- 6. [publications.iarc.who.int](#) [publications.iarc.who.int]
- 7. [cpsc.gov](#) [cpsc.gov]
- 8. [oecd.org](#) [oecd.org]
- 9. [Reverse mutation test on bacteria according to OECD 471 - Analytice](#) [analytice.com]
- 10. [Assessment of genotoxic effects of benzyl derivatives by the comet assay - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- 11. [oecd.org](#) [oecd.org]
- 12. [Structural characterization of potential endocrine disrupting activity of alternate plasticizers di-\(2-ethylhexyl\) adipate \(DEHA\), acetyl tributyl citrate \(ATBC\) and 2,2,4-trimethyl 1,3-pentanediol diisobutyrate \(TPIB\) with human sex hormone-binding globulin](#) [pubmed.ncbi.nlm.nih.gov]
- 13. [Assessment of endocrine-disrupting activities of alternative chemicals for bis\(2-ethylhexyl\)phthalate - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- 14. [researchgate.net](#) [researchgate.net]
- 15. [catalog.labcorp.com](#) [catalog.labcorp.com]
- 16. [creative-bioarray.com](#) [creative-bioarray.com]
- 17. [ask-force.org](#) [ask-force.org]
- 18. [oecd.org](#) [oecd.org]
- 19. [testinglab.com](#) [testinglab.com]
- 20. [nucro-technics.com](#) [nucro-technics.com]
- 21. [catalog.labcorp.com](#) [catalog.labcorp.com]
- 22. [Oced 473 chromosomal aberration | PPTX](#) [slideshare.net]
- 23. [catalog.labcorp.com](#) [catalog.labcorp.com]
- 24. [oecd.org](#) [oecd.org]
- 25. [oecd.org](#) [oecd.org]
- 26. [Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations](#) [fao.org]

- 27. oecd.org [oecd.org]
- 28. oecd.org [oecd.org]
- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 30. OECD 414 supplementary prenatal developmental toxicity study of sodium molybdate dihydrate in the rat and benchmark dose evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. oecd.org [oecd.org]
- To cite this document: BenchChem. [A Comparative Toxicological Assessment of Benzyl Octyl Adipate and Its Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044164#comparative-toxicological-assessment-of-benzyl-octyl-adipate-and-its-alternatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com